Triphenylacrylonitrile

Overview

Description

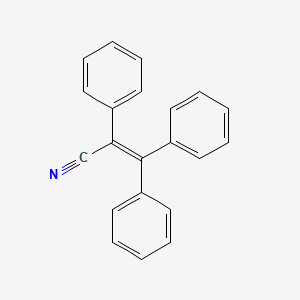

2,3,3-Triphenyl-acrylonitrile is an organic compound with the molecular formula C21H15NThis compound is characterized by its three phenyl groups attached to an acrylonitrile moiety, making it a highly aromatic and stable molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Triphenyl-acrylonitrile typically involves the reaction of benzyl cyanide with benzophenone in the presence of sodium amide in liquid ammonia. The process is carried out in a three-necked round-bottomed flask fitted with a reflux condenser, mechanical stirrer, and an inlet tube. The reaction mixture is cooled using a Dry Ice and trichloroethylene bath, and the product is recrystallized from glacial acetic acid to obtain pure 2,3,3-Triphenyl-acrylonitrile .

Industrial Production Methods: Industrial production of 2,3,3-Triphenyl-acrylonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of hazardous reagents like sodium amide and liquid ammonia .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Triphenyl-acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Optoelectronic Devices

Aggregation-Induced Emission (AIE):

Triphenylacrylonitrile is known for its aggregation-induced emission properties, making it suitable for applications in organic light-emitting diodes (OLEDs). A notable study synthesized a novel compound based on TPAN that exhibited high thermal stability and efficient solid-state emissions. This compound demonstrated a photoluminescence quantum yield of 74.3% and was utilized in OLEDs, achieving moderate efficiencies with electroluminescence emissions at 570 nm .

Mechanochromism:

The mechanochromic properties of TPAN derivatives allow for dynamic changes in color upon mechanical stimuli. For instance, the compound BP2TPAN exhibited a shift in emission maxima from 540 nm to 580 nm when ground, indicating potential applications in sensors and displays that respond to physical manipulation .

Nanostructures

Self-Assembly:

Research has shown that TPAN can be integrated into nanostructures through self-assembly processes. For example, carbazole and TPAN derivatives formed nanostructures that displayed aggregation-induced emission enhancement behavior in aqueous environments. These structures can be tuned for specific applications, including drug delivery systems and photonic devices .

Gel Formation:

this compound derivatives have also been reported to form organogels with specific critical gelation concentrations. This property can be exploited in the development of soft materials for various applications, including drug formulation and tissue engineering .

Biological Applications

Estrogen Receptor Studies:

TPAN has been investigated for its interaction with estrogen receptors. Studies indicate that certain TPAN derivatives exhibit binding affinities to estrogen receptors, which could be relevant for developing non-steroidal estrogen analogs. This research is crucial for understanding the pharmacological potential of TPAN in treating hormone-related conditions .

Cell Proliferation:

Research involving TPAN derivatives has demonstrated their effects on cell proliferation, particularly in MCF-7 breast cancer cells. The compounds showed varying degrees of antiestrogenic activity, suggesting their potential as therapeutic agents in cancer treatment .

Data Tables

| Application Area | Details |

|---|---|

| Optoelectronic Devices | High thermal stability; OLEDs with moderate efficiencies; mechanochromic properties |

| Nanostructures | Self-assembly into nanoparticles; organogel formation |

| Biological Applications | Binding to estrogen receptors; effects on MCF-7 cell proliferation |

Case Studies

- OLED Development:

- Nanostructure Formation:

- Estrogen Receptor Interaction:

Mechanism of Action

The mechanism of action of 2,3,3-Triphenyl-acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The aromatic nature of the compound allows it to participate in pi-pi interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

- 2,3,3-Triphenyl-prop-2-enenitrile

- 2,3,3-Triphenyl-2-propenenitrile

- alpha,beta-Diphenylcinnamonitrile

Comparison: 2,3,3-Triphenyl-acrylonitrile is unique due to its specific arrangement of phenyl groups and the presence of a nitrile group. This structure imparts distinct chemical and physical properties, making it more stable and reactive under certain conditions compared to its analogs .

Biological Activity

Triphenylacrylonitrile (TPAN) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of TPAN, summarizing key findings from recent studies, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an acrylonitrile group attached to three phenyl rings. Its structure can be represented as follows:

The unique arrangement of phenyl groups contributes to its photophysical properties, making it suitable for various applications in materials science and biochemistry.

Antimicrobial Activity

Recent studies have shown that TPAN exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that TPAN can inhibit the growth of pathogenic bacteria, potentially serving as a lead compound in the development of new antibiotics .

Anti-inflammatory Activity

TPAN has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The concentration-dependent response is illustrated in the following table:

| Concentration (µM) | TNF-α Production (% Inhibition) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

This indicates that TPAN may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Antioxidant Activity

TPAN's antioxidant properties have been assessed using DPPH radical scavenging assays. The results show that TPAN effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12 |

| Ascorbic Acid | 10 |

This suggests that TPAN could play a role in protecting cells from oxidative stress .

The biological activities of TPAN are attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : TPAN disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Mechanism : It inhibits signaling pathways associated with inflammation, particularly the NF-κB pathway.

- Antioxidant Mechanism : TPAN donates electrons to free radicals, neutralizing their reactivity and preventing cellular damage.

Case Studies

A notable study investigated the efficacy of TPAN in a murine model of bacterial infection. Mice treated with TPAN showed a significant reduction in bacterial load compared to untreated controls. Histological analysis revealed decreased inflammation and tissue damage in treated mice, supporting its potential therapeutic application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing TPAN derivatives with tunable photophysical properties?

- Methodology : TPAN derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions, which allow modular substitution of aromatic groups. For example, pyrene-TPAN hybrids are synthesized by coupling 2,3,3-triphenylacrylonitrile with brominated pyrene or carbazole derivatives under palladium catalysis . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical for achieving high yields (>80%) and purity.

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify products using column chromatography and confirm structures via -NMR and HRMS.

Q. How can researchers characterize the aggregation-induced emission (AIE) behavior of TPAN-based materials?

- Methodology : AIE is validated by comparing photoluminescence (PL) intensity in dilute solutions versus aggregated states (e.g., in THF/water mixtures). For TPAN derivatives, PL quantum yields (PLQY) often increase from <1% in solution to >90% in the solid state due to restricted intramolecular motion .

- Key Techniques :

- Spectroscopy : UV-Vis absorption, fluorescence spectroscopy, and time-resolved PL.

- Morphology : XRD or SEM to correlate emission behavior with molecular packing .

Advanced Research Questions

Q. What computational approaches can predict and optimize the photophysical properties of TPAN derivatives?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models using artificial neural networks (ANNs) or density functional theory (DFT) can predict emission wavelengths, PLQY, and mechanochromic behavior. For example, ANN-based models trained on experimental data (e.g., substituent electronegativity, steric effects) can guide the design of TPAN derivatives with targeted Stokes shifts or AIE efficiency .

- Workflow :

Compile a dataset of TPAN derivatives with known properties.

Train ANN/DFT models to identify key structural descriptors (e.g., dihedral angles, HOMO-LUMO gaps).

Validate predictions with synthetic experiments .

Q. How do conflicting reports on TPAN’s emission wavelengths in different matrices arise, and how can they be resolved?

- Analysis : Discrepancies often stem from variations in (i) molecular conformation (e.g., para- vs. meta-substitution), (ii) aggregation state (e.g., crystalline vs. amorphous), or (iii) environmental factors (e.g., pH, solvent polarity). For instance, TPAN in polycrystalline films emits at 550 nm, whereas in liquid crystals, emission redshifts to 651 nm due to π-π stacking .

- Resolution Strategy :

- Systematically control aggregation conditions (e.g., solvent ratios, annealing temperatures).

- Use multivariate analysis (e.g., PCA) to isolate dominant variables .

Q. What strategies enhance the stimuli-responsive properties (e.g., mechanochromism, acidochromism) of TPAN-based materials?

- Design Principles :

- Mechanochromism : Introduce flexible auxochromes (e.g., carbazole) to enable reversible crystal-to-amorphous transitions. Para-substituted TPAN derivatives exhibit color shifts under pressure due to altered conjugation .

- Acidochromism : Incorporate proton-sensitive groups (e.g., benzimidazole) that undergo tautomerism upon acid exposure, shifting emission from green to red .

Q. Methodological Considerations

Q. How can TPAN-based materials be integrated into functional devices (e.g., luminescent solar concentrators)?

- Fabrication : Co-extrude TPAN with polymers (e.g., polyethylene) at optimized ratios (e.g., 0.5–2.0 wt%) to achieve uniform dispersion. For solar concentrators, pair TPAN (donor) with high-PLQY acceptors (e.g., perylene diimides) to maximize Förster resonance energy transfer (FRET) efficiency .

- Performance Metrics :

Properties

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.